molecular formula C7H3Cl2N3O B11889662 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11889662
M. Wt: 216.02 g/mol
InChI Key: PGBAOFIWHNTNPY-UHFFFAOYSA-N
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Description

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like copper(II) acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrido[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazinone ring.

    2,4-Dichloropyrido[3,2-d]pyridazin-5(6H)-one: Another isomer with different ring fusion.

Uniqueness

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is unique due to its specific ring fusion and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H3Cl2N3O

Molecular Weight

216.02 g/mol

IUPAC Name

2,4-dichloro-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H3Cl2N3O/c8-3-1-5(9)11-4-2-10-12-7(13)6(3)4/h1-2H,(H,12,13)

InChI Key

PGBAOFIWHNTNPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NNC2=O)N=C1Cl)Cl

Origin of Product

United States

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